2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a brominated thiophene ring attached to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to produce 4-bromothiophene-2-carbaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The brominated thiophene ring may enhance its binding affinity and selectivity for these targets, leading to potential therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromothiophen-2-yl)methanol
- 4-Bromothiophen-2-yl)methylamine
- 4-(5-Bromothiophen-2-yl)pyridine
Uniqueness
2-[(4-Bromothiophen-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a brominated thiophene ring and a tetrahydroisoquinoline structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[(4-bromothiophen-2-yl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNS/c15-13-7-14(17-10-13)9-16-6-5-11-3-1-2-4-12(11)8-16/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAABBGCMZRLVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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